molecular formula C17H16BrClN2O2 B4111429 4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide

4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide

Cat. No. B4111429
M. Wt: 395.7 g/mol
InChI Key: CVLOUOHMWSIUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival. The compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide are still being studied. However, it has been found to exhibit significant cytotoxicity against cancer cells and antibacterial activity against various bacterial strains. The compound has also been found to induce DNA damage and inhibit the activity of certain enzymes involved in cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide in lab experiments is its potential applications in medicinal chemistry. The compound has been found to exhibit significant anticancer and antibacterial activity, which makes it a promising candidate for drug development. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to elucidate its mechanism of action.

Future Directions

There are several future directions for the study of 4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of more potent analogs of the compound with improved pharmacological properties.
3. Studies to investigate the potential applications of the compound in other areas of medicine such as infectious diseases.
4. Investigation of the potential toxicity of the compound and its metabolites.
5. Studies to investigate the pharmacokinetics and pharmacodynamics of the compound in vivo.
Conclusion:
In conclusion, 4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide is a promising compound with potential applications in medicinal chemistry. It has been found to exhibit significant anticancer and antibacterial activity, which makes it a promising candidate for drug development. Further studies are needed to elucidate its mechanism of action and investigate its potential toxicity and pharmacokinetics.

Scientific Research Applications

4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines such as MCF-7, HepG2, and A549. The compound has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-bromo-N-(5-chloro-2-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c18-13-3-1-12(2-4-13)17(22)20-15-11-14(19)5-6-16(15)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLOUOHMWSIUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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